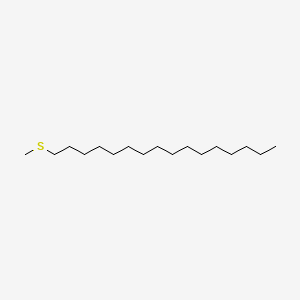

Hexadecyl methyl sulfide

Descripción

Hexadecyl sulfide (CAS 3312-77-4), also known as dihexadecyl sulfide, is a sulfur-containing organic compound with the molecular formula C₃₂H₆₆S and a molecular weight of 482.94 g/mol . It is a white crystalline powder with a melting point of 62°C and is primarily used in industrial and scientific research applications, such as studies on interfacial dynamics and material degradation .

Propiedades

Número CAS |

27563-68-4 |

|---|---|

Fórmula molecular |

C17H36S |

Peso molecular |

272.5 g/mol |

Nombre IUPAC |

1-methylsulfanylhexadecane |

InChI |

InChI=1S/C17H36S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-2/h3-17H2,1-2H3 |

Clave InChI |

QMJVEYVUEYCZJY-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCSC |

SMILES canónico |

CCCCCCCCCCCCCCCCSC |

Otros números CAS |

27563-68-4 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Sulfide Compounds

Hexadecyl sulfide is part of a broader class of sulfides, including dibenzyl disulfide (DBDS), hexadecyl mercaptan (C₁₆H₃₄S), and benzothiophene (C₈H₆S). Below is a comparative analysis based on mechanical degradation effects, reactivity, and synergistic behavior in industrial applications.

Mechanical Degradation in Oil-Paper Insulation Systems

Studies on transformer insulation systems reveal significant differences in how sulfides degrade mechanical properties like tensile strength and modulus (Young’s, shear, bulk). Key findings include:

- Modulus Reduction Trends: Single sulfides: DBDS > hexadecyl mercaptan > benzothiophene . Synergistic combinations: DBDS + hexadecyl mercaptan causes the most severe modulus reduction, exceeding individual effects . Hexadecyl sulfide’s non-polarity limits its standalone reactivity but enhances synergistic degradation when mixed with polar sulfides like DBDS .

Reactivity and Corrosive Behavior

- Hexadecyl mercaptan ’s terminal thiol (-SH) group readily interacts with metals (e.g., copper), forming corrosive byproducts .

- DBDS reacts with cellulose in insulating paper, breaking hydrogen bonds and reducing mechanical strength by ~40% at 100 ppm concentration .

- Hexadecyl sulfide exhibits lower reactivity due to its stable S-C bonds but contributes to van der Waals energy reduction in insulating oil when combined with DBDS .

Thermal and Chemical Stability

- Benzothiophene is thermally stable below 120°C but becomes reactive at higher temperatures, releasing corrosive sulfur species .

- Hexadecyl sulfide and DBDS degrade at similar rates (~150°C), but DBDS produces more aggressive byproducts .

Key Research Findings

Synergistic Degradation :

- Mixtures of DBDS and hexadecyl mercaptan reduce insulating paper’s tensile strength by 50–60% at 50 ppm, compared to 20–30% for individual sulfides .

- Hexadecyl sulfide’s presence in multi-sulfide systems amplifies modulus reduction due to disrupted molecular interactions .

Concentration Dependence: Hexadecyl mercaptan causes greater mechanical degradation than DBDS at low concentrations (<30 ppm) but less at higher concentrations . Hexadecyl sulfide’s effects become pronounced only at high concentrations (>100 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.